Insulinotropin

Description

Properties

CAS No. |

106612-94-6 |

|---|---|

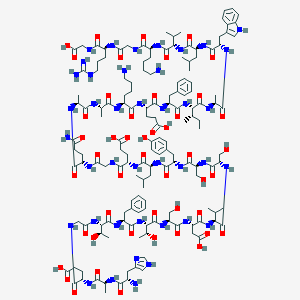

Molecular Formula |

C151H228N40O47 |

Molecular Weight |

3355.7 g/mol |

IUPAC Name |

(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[2-[[(2S)-5-carbamimidamido-1-(carboxymethylamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C151H228N40O47/c1-17-77(10)121(148(236)169-81(14)127(215)177-105(60-87-63-160-92-36-25-24-35-90(87)92)138(226)179-101(56-74(4)5)139(227)188-119(75(6)7)146(234)176-94(37-26-28-52-152)130(218)161-65-111(199)170-93(39-30-54-159-151(156)157)129(217)164-68-118(210)211)190-140(228)103(57-84-31-20-18-21-32-84)180-135(223)99(47-51-116(206)207)175-134(222)95(38-27-29-53-153)172-125(213)79(12)166-124(212)78(11)168-133(221)98(44-48-110(155)198)171-112(200)66-162-132(220)97(46-50-115(204)205)174-136(224)100(55-73(2)3)178-137(225)102(59-86-40-42-89(197)43-41-86)181-143(231)107(69-192)184-145(233)109(71-194)185-147(235)120(76(8)9)189-142(230)106(62-117(208)209)182-144(232)108(70-193)186-150(238)123(83(16)196)191-141(229)104(58-85-33-22-19-23-34-85)183-149(237)122(82(15)195)187-113(201)67-163-131(219)96(45-49-114(202)203)173-126(214)80(13)167-128(216)91(154)61-88-64-158-72-165-88/h18-25,31-36,40-43,63-64,72-83,91,93-109,119-123,160,192-197H,17,26-30,37-39,44-62,65-71,152-154H2,1-16H3,(H2,155,198)(H,158,165)(H,161,218)(H,162,220)(H,163,219)(H,164,217)(H,166,212)(H,167,216)(H,168,221)(H,169,236)(H,170,199)(H,171,200)(H,172,213)(H,173,214)(H,174,224)(H,175,222)(H,176,234)(H,177,215)(H,178,225)(H,179,226)(H,180,223)(H,181,231)(H,182,232)(H,183,237)(H,184,233)(H,185,235)(H,186,238)(H,187,201)(H,188,227)(H,189,230)(H,190,228)(H,191,229)(H,202,203)(H,204,205)(H,206,207)(H,208,209)(H,210,211)(H4,156,157,159)/t77-,78-,79-,80-,81-,82+,83+,91-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,119-,120-,121-,122-,123-/m0/s1 |

InChI Key |

GCYXWQUSHADNBF-AAEALURTSA-N |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CN=CN6)N |

Canonical SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CCC(=O)O)NC(=O)C(CCCCN)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CN=CN6)N |

sequence |

One Letter Code: HAEGTFTSDVSSYLEGQAAKEFIAWLVKG-R-G |

Synonyms |

GLP-1 (7-37) GLP-1(7-37) GLP-I (7-37) glucagon-like peptide 1 (7-37) glucagon-like peptide I (7-37) glucagon-like-peptide-1 (7-37) tGLP-1 |

Origin of Product |

United States |

Historical Perspective and Discovery of Glp 1 7 37

Early Incretin (B1656795) Concept Development

The concept of "incretins" emerged in the early 20th century, stemming from observations that intestinal factors released in response to nutrient intake played a significant role in regulating blood glucose levels. In 1906, researchers noted that intestinal extracts could lower blood glucose pnas.org. This phenomenon, later termed the "incretin effect," was further invigorated in the 1960s by studies demonstrating that orally administered glucose elicited a greater insulin (B600854) secretory response compared to intravenously administered glucose pnas.orgworldscientific.comresearchgate.net. These findings suggested the existence of gut-derived hormones that potentiated insulin release in a glucose-dependent manner. The term "incretin" was formally coined in 1932 by Jean La Barre to describe hormones from the upper gastrointestinal tract that lowered blood glucose researchgate.netdiabetesjournals.org. While glucose-dependent insulinotropic polypeptide (GIP) was identified in 1970 and initially considered the primary incretin, studies indicated that other factors also contributed to this effect, prompting a continued search for additional incretin hormones worldscientific.comresearchgate.netdiabetesjournals.org.

Identification of Proglucagon-Derived Peptides

A significant breakthrough occurred in the early 1980s with the identification of the proglucagon gene frontiersin.orgoup.com. Proglucagon is a precursor protein that, through tissue-specific post-translational processing, gives rise to several bioactive peptides, including glucagon (B607659), glucagon-like peptide-1 (GLP-1), and glucagon-like peptide-2 (GLP-2) frontiersin.orgoup.comnih.gov. Research revealed that while glucagon is primarily produced in pancreatic alpha cells, GLP-1 and GLP-2 are predominantly generated in the enteroendocrine L-cells of the intestine nih.govnih.govjci.orgnih.gov. This discovery established that peptides related to glucagon had diverse physiological roles beyond glucose elevation, particularly within the gastrointestinal tract and its influence on metabolic regulation frontiersin.orgnih.gov.

Characterization of GLP-1(7-37) as an Active Glucagon-Like Peptide Isoform

Initial investigations into proglucagon processing identified a full-length GLP-1 peptide, GLP-1(1-37) jci.orgwikipedia.orgnih.gov. However, subsequent research demonstrated that the biologically active forms of GLP-1 were truncated peptides. Through careful sequencing and biochemical analysis of intestinal extracts, scientists identified GLP-1(7-37) and its amidated counterpart, GLP-1(7-36)amide, as the primary active isoforms responsible for the incretin effect jci.orgwikipedia.orgnih.govdiabetesjournals.org. These findings were crucial, as they pinpointed the specific molecular structure that mediated the observed physiological responses. The sequence of GLP-1(7-37) showed a critical alignment with amino acids essential for the biological activity of glucagon, leading researchers to predict its role as the sought-after incretin youtube.com.

Initial Demonstrations of Glucose-Dependent Insulin Secretion Stimulation by GLP-1(7-37)

The functional significance of GLP-1(7-37) was elucidated through a series of seminal studies in the mid-to-late 1980s. Researchers demonstrated that GLP-1(7-37) potently stimulated insulin secretion from isolated pancreatic beta cells and perfused pancreas models pnas.orgjci.orgyoutube.comfrontiersin.org. Crucially, these effects were observed to be glucose-dependent, meaning that GLP-1(7-37) enhanced insulin release only when glucose concentrations were elevated, thereby mitigating the risk of hypoglycemia pnas.orgjci.orgnih.govfrontiersin.org. In contrast, the full-length GLP-1(1-37) isoform showed little to no insulinotropic activity at similar concentrations pnas.orgjci.orgnih.gov. These early experimental findings established GLP-1(7-37) as a key regulator of glucose homeostasis, fulfilling the criteria of an incretin hormone.

Table 1: Comparative Insulinotropic Activity of GLP-1 Isoforms in Early Studies

| Peptide | Model System | Effect on Insulin Secretion | Approximate Concentration Range | Citation(s) |

| GLP-1(7-37) | Isolated Rat Pancreas | Potent Stimulation | 50 pM - 5 x 10-11 M | pnas.orgjci.orgfrontiersin.org |

| GLP-1(1-37) | Isolated Rat Pancreas | No Significant Effect | High concentrations | pnas.orgjci.orgnih.gov |

| GLP-1(7-37) | Isolated Pig Pancreas | Stimulation | ~10-10 M | pnas.org |

| GLP-1(7-36)amide | Isolated Pig Pancreas | Stimulation | ~10-10 M | pnas.org |

These early demonstrations laid the groundwork for understanding GLP-1(7-37)'s physiological role and its potential as a therapeutic agent for metabolic diseases.

Molecular Biology and Biosynthesis of Glp 1 7 37

Proglucagon Gene Structure and Organization

GLP-1 is encoded by the proglucagon gene (GCG), which is found in mammals and other vertebrate species. frontiersin.orgglucagon.com In humans, this gene is located on chromosome 2. wikipedia.org The proglucagon gene contains the sequences for several structurally related peptides, including glucagon (B607659), GLP-1, and glucagon-like peptide-2 (GLP-2). frontiersin.orgnih.gov The preproglucagon protein, consisting of 180 amino acids, is the initial translation product. wikipedia.org Following the removal of a signal peptide, the 160-amino acid proglucagon protein undergoes tissue-specific processing to yield various bioactive peptides. wikipedia.orgresearchgate.net

Table 1: Peptides Encoded by the Proglucagon Gene

| Peptide | Amino Acid Position in Proglucagon | Primary Site of Production |

| Glicentin-related pancreatic polypeptide (GRPP) | 21-50 | Pancreas, Intestine, Brain |

| Glucagon | 53-81 | Pancreas |

| Oxyntomodulin | 53-89 | Intestine, Brain |

| Glucagon-like peptide-1 (GLP-1) | 92-128 | Intestine, Brain |

| Intervening peptide-2 (IP-2) | 129-145 | Intestine, Brain |

| Glucagon-like peptide-2 (GLP-2) | 146-178 | Intestine, Brain |

Data sourced from multiple references. wikipedia.orgresearchgate.netresearchgate.net

Tissue-Specific Post-Translational Processing of Proglucagon

The differential processing of proglucagon in various tissues is the key determinant of the final peptide products. nih.govtaylorandfrancis.com This specificity is primarily achieved through the differential expression and action of prohormone convertases. nih.gov

Role of Prohormone Convertases (PC1/3, PC2) in GLP-1 Generation

Prohormone convertases are a family of enzymes that cleave prohormones at specific basic amino acid residues. nih.gov The two main convertases involved in proglucagon processing are prohormone convertase 1/3 (PC1/3) and prohormone convertase 2 (PC2). taylorandfrancis.comnih.gov

In the intestine and brain: Enteroendocrine L-cells and specific neurons in the brainstem predominantly express PC1/3. taylorandfrancis.comnih.govoup.com PC1/3 cleaves proglucagon to produce GLP-1, GLP-2, glicentin, and oxyntomodulin. nih.govnih.govcreative-diagnostics.com

In the pancreatic α-cells: These cells primarily express PC2, which processes proglucagon into glucagon, glicentin-related pancreatic polypeptide (GRPP), and the major proglucagon fragment. taylorandfrancis.comcreative-diagnostics.com

This tissue-specific expression of prohormone convertases ensures that GLP-1 is primarily produced in the gut and brain, while glucagon is mainly synthesized in the pancreas. taylorandfrancis.com

Formation of GLP-1(7-37) and GLP-1(7-36)amide Isoforms

The initial cleavage of proglucagon by PC1/3 yields GLP-1(1-37). wikipedia.orgnih.gov This form is largely inactive. nih.gov Subsequent processing removes the N-terminal six amino acids, resulting in the biologically active truncated forms: GLP-1(7-37) and GLP-1(7-36)amide. wikipedia.orgnih.govjci.org These two isoforms are considered equipotent. wikipedia.org The formation of GLP-1(7-36)amide involves an additional amidation step at the C-terminus. mercodia.com In humans, GLP-1(7-36)amide is the more abundant isoform in circulation. nih.gove-dmj.org

Cellular Origin and Secretion Mechanisms

GLP-1 is secreted from specialized cells in the intestine and the central nervous system in response to specific stimuli. alpco.comnih.gov

Intestinal Enteroendocrine L-cells: Nutrient Sensing and Release Regulation

Enteroendocrine L-cells are the primary source of circulating GLP-1. nih.govdiabetesjournals.org These cells are dispersed throughout the gastrointestinal tract, with their density increasing from the proximal to the distal intestine. mdpi.comglucagon.com L-cells are characterized as "open-type" epithelial cells, meaning their apical surface is in direct contact with the contents of the intestinal lumen, allowing them to directly sense nutrients. diabetesjournals.org

The secretion of GLP-1 from L-cells is biphasic. An initial rapid release occurs within 15-30 minutes of meal ingestion, followed by a more sustained second phase. diabetesjournals.orgoup.com The early phase is thought to be mediated by neural and hormonal signals, while the later phase is due to the direct interaction of nutrients with L-cells in the distal gut. oup.com

Table 2: Stimulators of GLP-1 Secretion from L-cells

| Stimulus Category | Specific Examples | Receptors/Transporters Involved |

| Nutrients | Glucose, Fatty Acids, Amino Acids, Dipeptides | SGLT1, GPR40, GPR120, CaSR, PEPT1 |

| Hormones | Gastrin-releasing peptide, Glucose-dependent insulinotropic peptide (GIP), Insulin (B600854) | G-protein coupled receptors |

| Neurotransmitters | Acetylcholine | Muscarinic receptors |

| Bile Acids | Taurocholic acid (TCA) | TGR5 |

Data compiled from multiple sources. oup.comdiabetesjournals.orgmdpi.comoup.comresearchgate.netdiabetesjournals.orgnih.gov

Nutrient sensing in L-cells involves a variety of receptors and transporters. For instance, glucose stimulates GLP-1 release through the sodium-glucose cotransporter 1 (SGLT1) and subsequent intracellular metabolic events. nih.gov Fatty acids activate G-protein coupled receptors like GPR40 and GPR120, while amino acids and peptides can act via the calcium-sensing receptor (CaSR) and the peptide transporter PEPT1. mdpi.comresearchgate.net The activation of these pathways typically leads to membrane depolarization and an increase in intracellular calcium, which triggers the exocytosis of GLP-1-containing granules. researchgate.netdiabetesjournals.org

Neuronal GLP-1 Synthesis and Secretion in the Central Nervous System

In addition to the gut, GLP-1 is also synthesized by a specific population of neurons located in the nucleus of the solitary tract (NTS) in the brainstem. nih.govnih.govoup.com The post-translational processing of proglucagon in these neurons is similar to that in intestinal L-cells, yielding active GLP-1. nih.gov

These GLP-1-producing neurons project to various brain regions, including the hypothalamus, which is involved in the regulation of appetite and energy homeostasis. oup.comresearchgate.net Unlike the nutrient-driven secretion from L-cells, the release of neuronal GLP-1 is primarily regulated by neural and hormonal signals. nih.gov Vagal nerve stimulation, for example, can trigger GLP-1 release from NTS neurons. nih.gov Centrally produced GLP-1 acts as a neurotransmitter and plays a role in various physiological processes, including the regulation of food intake and insulin secretion. nih.govoup.comnin.nl

Glp 1 Receptor Glp 1r Pharmacology and Signaling

GLP-1R as a Class B G-Protein Coupled Receptor (GPCR)

The GLP-1R belongs to the Class B family of G-protein coupled receptors (GPCRs), a superfamily characterized by a large, extracellular N-terminal domain (ECD) that plays a crucial role in ligand recognition, followed by seven transmembrane (7TM) α-helices frontiersin.orgnih.govbiorxiv.orgnih.gov. This structural organization is shared with other Class B receptors, such as those for glucagon (B607659), secretin, and parathyroid hormone nih.gov.

Ligand binding to Class B GPCRs, including the GLP-1R, typically follows a "two-domain" model. In this model, the peptide ligand first interacts with the receptor's extracellular domain (ECD), followed by a secondary interaction between the ligand's N-terminus and the transmembrane domains frontiersin.orgnih.govbiorxiv.org. Recent structural studies have provided detailed insights into how GLP-1(7-37) and its analogs engage with the GLP-1R, revealing specific structural conformations that underpin receptor activation biorxiv.orgacs.org.

Receptor Distribution and Expression Patterns

The GLP-1R is widely distributed throughout the body, indicating its diverse physiological roles beyond the pancreas. Its expression has been detected in numerous tissues, including the brain, heart, kidney, lungs, gastrointestinal tract, and various endocrine and exocrine tissues frontiersin.orgpsychiatryonline.orgglucagon.comelsevier.esscirp.orgoup.comekjm.orgmdpi.com.

Pancreatic Beta-Cell GLP-1R Localization and Abundance

The GLP-1R is prominently expressed in pancreatic beta cells, where it plays a central role in regulating insulin (B600854) secretion and promoting beta-cell survival and proliferation frontiersin.orgelsevier.esfrontiersin.org. Studies using various techniques, including immunohistochemistry and ligand binding assays, have confirmed the predominant localization of GLP-1R to beta cells within the islets of Langerhans frontiersin.orgoup.comoup.com. While some research suggests potential expression in alpha and delta cells, this remains a subject of ongoing investigation, with varying results depending on the methodology and species studied elsevier.espancreapedia.orgnih.gov. In mouse models, approximately 90% of beta cells express the GLP-1R diabetesjournals.org.

Extra-Pancreatic GLP-1R Expression: Brain, Heart, Kidney, Gastrointestinal Tract

Beyond the pancreas, GLP-1R expression is significant in several other key organs:

Brain: GLP-1R is found in various brain regions critical for regulating energy homeostasis, appetite, and neuroendocrine functions. These include the hypothalamus, nucleus tractus solitarius (NTS), brainstem, amygdala, hippocampus, and specific cortical areas psychiatryonline.orgekjm.orgresearchgate.netnih.gov. The distribution patterns in the human brain show some divergence from rodent models, with notable expression in frontal and parietal cortices researchgate.net.

Heart: The GLP-1R is expressed in cardiac myocytes, particularly in the sinoatrial node, and in the endothelium of coronary arteries, suggesting potential roles in cardiovascular regulation scirp.orgoup.comekjm.org.

Kidney: GLP-1R expression has been identified in the kidney, including in proximal tubules and vascular smooth muscle cells of arteries and arterioles in the cortex oup.commdpi.com.

Gastrointestinal Tract: The receptor is highly expressed in the duodenum, particularly in Brunner's glands, and also found in the smooth muscle of the stomach and myenteric plexus neurons throughout the gut. Expression is also noted in the proximal colon oup.comoup.com.

Ligand Binding Kinetics and Receptor Activation

GLP-1(7-37) binds to the GLP-1R with high affinity, initiating a cascade of events leading to receptor activation. The N-terminal His7 residue of GLP-1(7-37) is critical for receptor interaction, as is the peptide's C-terminal region nih.gov. Binding affinity is influenced by structural elements within both the ligand and the receptor, including the receptor's extracellular N-terminal domain and transmembrane regions biorxiv.orgacs.orgbioscientifica.com.

Studies have characterized the binding kinetics of GLP-1(7-37) to the GLP-1R, with reported half-maximal inhibitory concentrations (IC50) in the nanomolar range for the wild-type receptor bioscientifica.com. For instance, the IC50 for GLP-1 binding to the wild-type GLP-1R has been reported as 5.2 x 10-9 M bioscientifica.com. Modifications to the N-terminus of GLP-1 can alter binding affinity and kinetics, affecting receptor residence time and association rates acs.org. Receptor activation by GLP-1(7-37) leads to conformational changes within the receptor, which in turn trigger downstream signaling events and can also lead to receptor internalization biorxiv.orgacs.orgdiabetesjournals.org.

Table 1: GLP-1R Binding Affinity for GLP-1(7-37)

| Ligand | Receptor Type | Binding Assay Type | IC50 Value (M) | Reference |

| GLP-1(7-37) | Wild-type GLP-1R | Competition Binding | 5.2 x 10-9 | bioscientifica.com |

| GLP-1(7-37) | GLP-1R NT Fragment | Competition Binding | 4.5 x 10-7 | bioscientifica.com |

Note: IC50 values represent the concentration of ligand required to inhibit 50% of the radioligand binding.

Intracellular Signaling Cascades Initiated by GLP-1R Activation

Upon binding of GLP-1(7-37), the GLP-1R undergoes activation, leading to the engagement of intracellular signaling pathways. While the receptor can interact with multiple G protein subtypes, its canonical and most prominent signaling pathway involves the Gαs subunit.

Gαs-Coupling and Adenylate Cyclase Activation

The primary signaling mechanism initiated by GLP-1R activation is the coupling to the stimulatory G protein, Gαs frontiersin.orgnih.govnih.govacs.orgfrontiersin.orgportlandpress.commdpi.comwikipedia.orgtouchstonelabs.org. This interaction facilitates the exchange of guanine (B1146940) diphosphate (B83284) (GDP) for guanine triphosphate (GTP) on the Gαs subunit, leading to its dissociation from the Gβγ dimer frontiersin.org. The activated Gαs subunit then stimulates the membrane-bound enzyme adenylate cyclase (AC) frontiersin.orgnih.govfrontiersin.orgmdpi.comwikipedia.org.

Adenylate cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) into cyclic adenosine monophosphate (cAMP) frontiersin.orgnih.govfrontiersin.orgmdpi.comwikipedia.org. Elevated intracellular cAMP levels serve as a crucial second messenger, activating downstream effectors such as Protein Kinase A (PKA) and Exchange Protein Activated by cAMP 2 (Epac-2) frontiersin.orgnih.govfrontiersin.orgmdpi.comwikipedia.orgnih.gov. These activated kinases mediate a range of cellular responses, including the potentiation of glucose-stimulated insulin secretion, regulation of gene expression, and promotion of beta-cell survival and proliferation frontiersin.orgnih.govfrontiersin.orgmdpi.comwikipedia.org.

While Gαs coupling is predominant, evidence suggests that the GLP-1R can also couple to other G protein subtypes, including Gαi and Gαq, under certain conditions or in specific cell types, potentially leading to alternative signaling outcomes portlandpress.commdpi.comtouchstonelabs.org.

Table 2: GLP-1R Expression in Pancreatic Beta Cells

| Cell Type | Expression Level | Species | Method of Detection | Reference |

| Beta Cells | ~90% positive | Mouse | Flow Cytometry | diabetesjournals.org |

Compound List:

GLP-1(7-37) Acetate

Glucagon-like peptide-1 receptor (GLP-1R)

G-protein coupled receptor (GPCR)

Gαs

Adenylate cyclase (AC)

Cyclic adenosine monophosphate (cAMP)

Protein Kinase A (PKA)

Exchange Protein Activated by cAMP 2 (Epac-2)

Gαi

Gαq

Gαo

Gα11

Extracellular domain (ECD)

Seven-transmembrane (7TM) domain

Mitogen-activated protein kinases (MAPK)

Extracellular regulated kinases 1/2 (ERK1/2)

Protein kinase B (Akt/PKB)

Phosphoinositide 3 (PI3) kinase

p38

β-arrestin

GIP (Glucose-dependent insulinotropic polypeptide)

Exendin-4 (Ex-4)

Exendin-(9-39) amide

cAMP-Dependent Pathways: Protein Kinase A (PKA) and EPAC2 Activation

The GLP-1 receptor (GLP-1R) is predominantly coupled to the Gαs protein, a key transducer of extracellular signals into intracellular responses. Upon binding of GLP-1(7-37) Acetate, the GLP-1R undergoes a conformational change that facilitates the activation of adenylate cyclase (AC) nih.govportlandpress.comwikipedia.orgmdpi.comportlandpress.comacs.orgnih.gov. This enzymatic activation leads to a significant increase in the intracellular levels of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate (ATP) nih.govportlandpress.comwikipedia.orgmdpi.comportlandpress.comacs.orgnih.gov.

The elevated cAMP then serves as a second messenger, activating two major downstream effector pathways: Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP 2 (EPAC2) nih.govportlandpress.comwikipedia.orgmdpi.comportlandpress.comphysiology.orgresearchgate.net. PKA is a serine/threonine kinase that phosphorylates a wide array of cellular proteins, thereby modulating various cellular functions. EPAC2, also known as cAMP-regulated guanine nucleotide exchange factor II, acts as a guanine nucleotide exchange factor for small GTPases, particularly Rap1 portlandpress.comportlandpress.com. The coordinated activation of PKA and EPAC2 by GLP-1(7-37) Acetate is fundamental to many of its physiological effects, including the potentiation of glucose-stimulated insulin secretion nih.govportlandpress.comwikipedia.orgmdpi.comportlandpress.comacs.orgnih.gov. While PKA activation is well-established, some research suggests that EPAC signaling may play a more significant role in certain GLP-1-mediated effects, as inhibition of PKA has not always significantly altered observed outcomes physiology.org.

Modulation of Ion Channel Activity: ATP-Sensitive K+ Channels and L-Type Ca2+ Channels

The cAMP-dependent signaling cascades initiated by GLP-1(7-37) Acetate binding to the GLP-1R have a direct impact on the activity of key ion channels, particularly in pancreatic β-cells. A primary effect is the inhibition of ATP-sensitive potassium (KATP) channels nih.govresearchgate.netnih.govoup.comfrontiersin.org. The closure of KATP channels, which are typically open when cellular ATP levels are low, leads to a reduction in potassium efflux. This process results in the depolarization of the plasma membrane, shifting its electrical potential towards a more positive state nih.govresearchgate.netoup.comfrontiersin.org.

This depolarization, in turn, promotes the opening of voltage-dependent calcium channels (VDCCs), specifically L-type calcium channels nih.govacs.orgnih.govoup.comfrontiersin.org. The increased influx of extracellular calcium ions through these channels is a critical step in the cascade leading to insulin granule exocytosis. Interestingly, under specific experimental conditions, GLP-1 receptor signaling has also been shown to directly activate KATP channels, an effect that appears to be mediated by a phosphoinositide 3-kinase (PI3K)-dependent pathway and may serve as a negative feedback mechanism nih.gov. Furthermore, GLP-1 has been observed to modulate calcium channel activity to inhibit glucagon secretion nih.gov.

Regulation of Intracellular Calcium Dynamics

The modulation of ion channel activity by GLP-1(7-37) Acetate directly influences intracellular calcium ([Ca2+]i) dynamics. The GLP-1R-mediated inhibition of KATP channels and subsequent depolarization of the cell membrane significantly enhances the influx of extracellular calcium through L-type VDCCs nih.govacs.orgnih.govoup.comfrontiersin.org. This influx is a primary driver for the rise in cytosolic calcium concentrations.

Beyond plasma membrane calcium influx, GLP-1 has also been shown to target intracellular calcium release channels in a cAMP-dependent manner, further contributing to the dynamic regulation of [Ca2+]i nih.govfrontiersin.org. The resulting increase in intracellular calcium is essential for the calcium-induced exocytosis of insulin-containing secretory granules from pancreatic β-cells, a hallmark of GLP-1's incretin (B1656795) effect nih.govportlandpress.comwikipedia.orgacs.orgnih.gov. Conversely, the aforementioned potential activation of KATP channels by GLP-1 could also contribute to reducing intracellular calcium levels under specific circumstances nih.gov.

G-Protein Independent Signaling Mechanisms (e.g., Beta-Arrestin Pathways)

While the canonical Gαs-cAMP pathway is a major signaling route for GLP-1R, the receptor can also engage in G-protein-independent signaling mechanisms, prominently involving β-arrestin proteins portlandpress.commdpi.com. Upon receptor activation and subsequent phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestin proteins can bind to the GLP-1R mdpi.com. This interaction is crucial for receptor internalization and desensitization, but it also serves as a platform for initiating distinct downstream signaling cascades portlandpress.commdpi.comnih.gov.

Spatial and Temporal Control of Signaling

Research has demonstrated that specific structural modifications to GLP-1 analogs can significantly alter their spatiotemporal signaling profiles. For instance, certain modified peptides can induce prolonged cAMP production without receptor internalization, or vice versa, suggesting that receptor engagement modes for cAMP production might differ from those triggering internalization pnas.orgbiorxiv.org. Substitutions at key positions, such as Val-16 and Ser-18, can provide versatile control over signaling duration and trafficking dynamics pnas.orgbiorxiv.org. The GLP-1R also engages in recycling pathways, with co-localization to Rab11-associated endosomes observed, indicating its return to the plasma membrane nih.gov. Understanding these spatial and temporal aspects is vital for developing more targeted and effective GLP-1-based therapeutics.

Signaling Mediators Activated by GLP-1(7-37) Acetate

| Signaling Pathway/Molecule | Primary Mechanism of Activation | Key Effectors/Downstream Pathways |

| Gαs/cAMP Pathway | GLP-1R coupling to Gαs | Adenylate Cyclase (AC) activation |

| Increased cAMP production | ||

| PKA Activation | cAMP binding to regulatory subunits | Phosphorylation of target proteins |

| Ion channel modulation | ||

| Gene transcription | ||

| EPAC2 Activation | cAMP binding to EPAC2 | Guanine nucleotide exchange factor for Rap1 |

| Ion channel modulation | ||

| Ion Channel Modulation | Via PKA/EPAC | Inhibition of KATP channels |

| Activation of L-type Ca2+ channels | ||

| Intracellular Calcium | Increased influx via L-type Ca2+ channels | Insulin granule exocytosis |

| Release from intracellular stores | ||

| β-Arrestin Pathway | Receptor phosphorylation & β-arrestin binding | Receptor internalization/desensitization |

| ERK1/2 activation | ||

| Receptor trafficking |

Compound List

GLP-1(7-37) Acetate

Glucagon-like peptide-1 (GLP-1)

GLP-1(7-36)NH2

GLP-1(7-37)

GLP-1(7-36)-NH2

GLP-1(9-36)-NH2

GLP-1(32-36)NH2

GLP-1(28-36)

Exendin-4

Oxyntomodulin

Tirzepatide

MAR709

cAMP (cyclic adenosine monophosphate)

PKA (Protein Kinase A)

EPAC (Exchange Protein Activated by cAMP)

EPAC2 (Exchange Protein Directly Activated by cAMP 2)

ERK1/2 (Extracellular signal-regulated kinases 1/2)

β-arrestin

β-arrestin 1

β-arrestin 2

ATP-sensitive K+ Channels (KATP channels)

L-type Ca2+ Channels (L-type voltage-gated calcium channels)

Gαs (G alpha s protein subunit)

Gαq (G alpha q protein subunit)

Gαi/o (G alpha i/o protein subunit)

PI3K (Phosphoinositide 3-kinase)

CREB (cAMP-responsive element-binding protein)

GRKs (G protein-coupled receptor kinases)

DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

Molecular Mechanisms of Glp 1 7 37 Action in Glucose Homeostasis

Modulation of Pancreatic Islet Cell Mass

Beta-Cell Proliferation and Neogenesis Promotion

GLP-1 plays a vital role in maintaining and potentially increasing pancreatic beta-cell mass, a critical factor in glucose homeostasis. Research indicates that GLP-1 receptor activation can stimulate beta-cell proliferation and neogenesis (the formation of new beta-cells from progenitor cells). This is achieved through the activation of intracellular signaling pathways such as the cAMP/PKA, PI3K, and ERK1/2 pathways. These pathways are known to promote cell growth and differentiation. nih.gove-dmj.orgdiabetesjournals.org

Studies using GLP-1 receptor agonists have demonstrated effects on beta-cell mass and proliferation. For instance, treatment with exendin-4, a GLP-1 receptor agonist, in young mice resulted in a significant increase in beta-cell mass and a notable rise in the proportion of Ki67-positive beta-cells, indicating enhanced proliferation.

Table 1: Effects of Exendin-4 on Beta-Cell Mass and Proliferation in Mice

| Treatment | Beta-Cell Mass Increase | Ki67+ Beta-Cells Increase | Source |

| Exendin-4 (7 days) in young mice (7-8 wk old Skp2-/- mice) | 2.5-fold | 7.2-fold | glucagon.com |

Inhibition of Beta-Cell Apoptosis

Beyond promoting cell growth, GLP-1 also confers a protective effect on pancreatic beta-cells by inhibiting apoptosis (programmed cell death). This cytoprotective action is crucial for preserving beta-cell function and mass, particularly in conditions of metabolic stress. Studies have shown that GLP-1 receptor activation can prevent the early events associated with apoptosis, such as phosphatidylserine (B164497) (PS) translocation.

Research using the MIN6 insulinoma cell line demonstrated that GLP-1 treatment significantly reduced the percentage of Annexin-V positive cells (an indicator of apoptosis) when cells were exposed to a pro-apoptotic stimulus like hydrogen peroxide (H2O2). The protective effect of GLP-1 was dose-dependent and mediated through intracellular signaling pathways, including PI3K and protein kinase A. nih.govoup.com

Table 2: Inhibition of H2O2-Induced Apoptosis in MIN6 Cells by GLP-1

| Treatment Condition | Annexin-V Positive Cells (%) | Source |

| Control (regular medium) | 8 ± 5 | oup.com |

| GLP-1 (10 nM for 16 h) | 6 ± 2 | oup.com |

| H2O2 (20 μM for 30 min) | 80 ± 4 | oup.com |

| GLP-1 (10 nM for 16 h) + H2O2 (20 μM for 30 min) | 15 ± 5 | oup.com |

Influence on Gastric Emptying Dynamics

GLP-1 plays a significant role in regulating gastrointestinal motility, particularly by slowing gastric emptying. This action contributes to a feeling of fullness and helps to moderate the rate at which nutrients enter the small intestine, thereby smoothing postprandial glucose excursions. GLP-1 can inhibit antral and duodenal contractile activity, while potentially increasing pyloric tone. It is also considered a physiological inhibitory regulator of fundus motility, allowing the stomach to accommodate a larger volume without a commensurate increase in the sensation of fullness. wikipedia.orgnih.govnih.govnih.gov

Neuroendocrine Regulation of Appetite and Satiety Pathways

In addition to its peripheral effects, GLP-1 also acts centrally within the brain to regulate appetite and promote satiety. GLP-1 receptors are expressed in key brain regions involved in appetite control, including the hypothalamus and brainstem nuclei such as the nucleus of the solitary tract (NTS). Activation of these receptors by GLP-1 can lead to a reduction in food intake and water consumption. sochob.clwikipedia.orgnih.govgutnliver.org

Compound List

Glucagon-like peptide-1 (GLP-1)

GLP-1(7-37) Acetate

GLP-1(7-36) amide

GLP-1(1-37)

Glucose-dependent insulinotropic peptide (GIP)

Exendin-4

Tirzepatide

Oxyntomodulin

Peptide YY (PYY)

Peptide Degradation and Metabolic Stability of Glp 1 7 37

Role of Dipeptidyl Peptidase-4 (DPP-4) in N-Terminal Cleavage

The primary and most significant pathway for the inactivation of GLP-1(7-37) is initiated by the enzyme Dipeptidyl Peptidase-4 (DPP-4). wikipedia.orgnih.gov DPP-4 is a serine protease that is widely expressed in various tissues and exists in both a membrane-bound form, particularly on the surface of endothelial cells, and a soluble, circulating form. wikipedia.orgfrontiersin.org

DPP-4 specifically targets peptides with a proline or alanine (B10760859) residue at the second position from the N-terminus. nih.govfrontiersin.org In the case of GLP-1(7-37), which has an alanine at position 8, DPP-4 cleaves the peptide bond between Alanine-8 and Glutamic acid-9. wikipedia.orgresearchgate.net This enzymatic action removes the N-terminal dipeptide, His-Ala, resulting in the formation of the metabolite GLP-1(9-37). nih.govnih.gov This truncated form is considered the primary inactive metabolite as it exhibits a significantly reduced affinity for the GLP-1 receptor and lacks the insulinotropic activity of the parent molecule. nih.govacs.org

The degradation by DPP-4 is remarkably efficient and rapid. It is estimated that due to the high concentration of DPP-4 in the capillaries adjacent to the intestinal L-cells where GLP-1 is secreted, less than 25% of the secreted GLP-1 leaves the gut intact. wikipedia.org Further degradation occurs in the liver, with 40-50% of the remaining active GLP-1 being cleared, meaning only about 10-15% of the initially secreted active peptide reaches systemic circulation. wikipedia.org

| Enzyme | Substrate | Cleavage Site | Primary Metabolite | Biological Activity of Metabolite |

|---|---|---|---|---|

| Dipeptidyl Peptidase-4 (DPP-4) | GLP-1(7-37) | Between Ala⁸ and Glu⁹ | GLP-1(9-37) | Inactive/Greatly Reduced Affinity for GLP-1R |

Neutral Endopeptidase 24.11 (NEP 24.11) Mediated Degradation

In addition to DPP-4, another key enzyme involved in the metabolism of GLP-1(7-37) is Neutral Endopeptidase 24.11 (NEP 24.11), also known as neprilysin. wikipedia.orgdiabetesjournals.org NEP 24.11 is a membrane-bound zinc metallopeptidase found in high concentrations in the kidneys and other tissues. wikipedia.org

Unlike DPP-4, which specifically cleaves the N-terminus, NEP 24.11 can cleave GLP-1 at multiple sites within the peptide chain, particularly at the N-terminal side of hydrophobic amino acids. wikipedia.orgresearchgate.net Specific cleavage sites identified for NEP 24.11 in GLP-1 include positions between Asp15, Ser18, Tyr19, Glu27, Phe28, and Trp31. researchgate.netfrontiersin.org This action results in the formation of several smaller, inactive peptide fragments. biorxiv.org

The role of NEP 24.11 in GLP-1 degradation becomes more apparent after the initial cleavage by DPP-4, as the majority of GLP-1 reaching organs like the kidneys has already been converted to GLP-1(9-37). wikipedia.org Studies in animal models have suggested that NEP 24.11 may be responsible for up to 50% of the degradation of GLP-1 that enters circulation. nih.gov The combined action of DPP-4 and NEP 24.11 ensures the rapid and thorough inactivation of circulating GLP-1. diabetesjournals.orgnih.gov

Renal Clearance Mechanisms of GLP-1(7-37) and its Metabolites

The kidneys play a crucial role in the final elimination of both intact GLP-1(7-37) and its various metabolites from the circulation. nih.gove-dmj.org The relatively low molecular weight of GLP-1 accelerates its renal clearance. psychiatryonline.org While enzymatic degradation is the primary driver of the loss of biological activity, renal clearance is a significant mechanism for the removal of the peptide and its breakdown products. wikipedia.orgpnas.org

Intact, active GLP-1(7-37) is filtered by the glomeruli and is subject to tubular reabsorption and degradation. However, renal clearance appears to be more significant for the elimination of the already inactivated metabolites, such as GLP-1(9-37). wikipedia.orgnih.gov The clearance of these inactive metabolites is reportedly delayed in individuals with renal insufficiency, highlighting the kidney's importance in this process. nih.gov Studies have shown that GLP-1 can influence kidney hemodynamics by increasing renal blood flow and glomerular filtration rate, which may in turn affect its own clearance. e-dmj.orgoup.com

Identification and Characterization of Inactive Metabolites

The metabolic cascade of GLP-1(7-37) results in the generation of several metabolites, the majority of which are considered biologically inactive with respect to the classical GLP-1 receptor-mediated pathways.

The principal and most well-characterized inactive metabolite is GLP-1(9-37) , formed by the action of DPP-4. nih.govnih.gov This metabolite constitutes a significant portion of the total circulating GLP-1-related peptides. wikipedia.org Its formation represents the key inactivating step, as the N-terminal dipeptide is essential for high-affinity binding to the GLP-1 receptor and subsequent biological activity. nih.govnih.gov

Further degradation of GLP-1(9-37) by enzymes such as NEP 24.11 leads to the formation of smaller peptide fragments. biorxiv.orgdiabetesjournals.org While historically considered inert, some research has begun to explore potential biological activities of these smaller metabolites, such as GLP-1(28-36)amide and GLP-1(32-36)amide , although these actions are not mediated through the classical GLP-1 receptor. frontiersin.orgnih.gov However, for the purposes of classical incretin (B1656795) activity, these downstream metabolites are considered inactive.

| Metabolite | Generating Enzyme(s) | Significance |

|---|---|---|

| GLP-1(9-37) | Dipeptidyl Peptidase-4 (DPP-4) | Primary inactive metabolite, lacks significant insulinotropic activity. |

| Smaller Peptide Fragments (e.g., GLP-1(28-36)amide) | Neutral Endopeptidase 24.11 (NEP 24.11) | Result from further degradation; traditionally considered inactive. |

Structure Activity Relationship Sar of Glp 1 7 37 and Its Analogues

Importance of Specific Amino Acid Residues for Biological Efficacy

Alanine (B10760859) scanning studies, where individual amino acids are systematically replaced with alanine, have identified key residues crucial for GLP-1's interaction with the GLP-1 receptor (GLP-1R).

Residues Critical for Receptor Binding: His7, Gly10, Phe12, Thr13, Asp15, Phe28, and Ile29 have been identified as vital for receptor binding. Alanine substitutions at these positions lead to a marked decrease in binding affinity acs.orgnih.gov.

Residues Critical for Receptor Activation: His7, Gly10, Asp15, and Phe28 are particularly important for receptor activation, as their substitution with alanine significantly reduces cAMP production acs.org.

His7: This N-terminal residue is paramount for both receptor binding and activation. While replacement with phenylalanine does not alter affinity or activity, indicating the importance of its aromaticity, substitution with tyrosine reduces both dovepress.com. The imidazole (B134444) ring of His7 plays a specialized role in receptor interaction nih.gov.

Ala8: This residue is the primary cleavage site for DPP-4 creative-diagnostics.comnih.govacs.orgnih.govfrontiersin.orgmedsci.org. Substitution of Ala8 with glycine (B1666218) results in a slight decrease in binding affinity but yields comparable agonist activity and circumvents DPP-4 degradation, leading to a longer half-life nih.govacs.org.

Gly22: This residue is located within an α-helical region and contributes to a kink in the peptide's structure nih.gov. Substitution of Gly22 with α-aminoisobutyric acid (Aib) retains comparable binding affinity and potency acs.org.

C-terminal Interactions: Residues such as Ala24, Ala25, Lys26, Phe28, Ile29, Leu32, and Val33 are involved in interactions with the N-terminal domain (NTD) of the GLP-1 receptor nih.gov. Lys26, in particular, is a preferred site for chemical derivatization, such as fatty acid conjugation, to enhance pharmacokinetic properties frontiersin.org. Mutation of Lys34 to arginine is often employed to prevent secondary modification sites, such as fatty acid coupling pnas.orgclinicasande.com.uy.

Rational Design Strategies for Enhanced Stability and Potency

To overcome the limitations of native GLP-1, various strategies have been employed to create analogues with improved stability and prolonged action.

Amino Acid Substitutions for DPP-4 Resistance (e.g., Aib8)

The rapid degradation of GLP-1 by DPP-4 is a major hurdle for its therapeutic use. Modifying the amino acid at position 8, the primary cleavage site, is a key strategy.

α-Aminoisobutyric Acid (Aib) at Position 8: Substituting Ala8 with Aib confers complete resistance to DPP-4, while maintaining high receptor affinity and functional potency creative-diagnostics.comnih.govacs.orgfrontiersin.orgclinicasande.com.uyfrontiersin.orgacs.org. Analogues like semaglutide (B3030467) incorporate Aib8 and an Arg34 substitution for enhanced stability and potency clinicasande.com.uyfrontiersin.org. Other substitutions, such as glycine at position 8, also offer improved DPP-4 resistance and longer half-lives nih.gov.

Other Substitutions: The substitution of Ala2 with glycine, as seen in albiglutide, also contributes to DPP-4 resistance creative-diagnostics.comfrontiersin.org.

Table 1: Impact of Key Amino Acid Substitutions on GLP-1 Receptor Binding and DPP-4 Resistance

| Modification | DPP-4 Resistance | Receptor Binding (IC50) | Potency (EC50) | Notes | Reference |

| Native GLP-1(7-37) | Susceptible | ~1.5 nM | ~0.08 nM | Baseline active form | nih.govacs.org |

| [Gly8]-GLP-1 | Reduced | ~3-fold decrease | Comparable | Circumvents DPP-4, longer half-life | nih.govacs.org |

| [Aib8]-GLP-1 | Resistant | Comparable | Comparable | Complete resistance to DPP-4 | nih.govacs.org |

| [Aib8, Arg34]-GLP-1 | Resistant | ~0.38 nM | ~4-6 pM (with di-acids) | Backbone for semaglutide; enhanced albumin affinity | clinicasande.com.uyacs.org |

| Albiglutide (Gly8) | Resistant | Not specified | Not specified | Ala8 to Gly substitution | creative-diagnostics.comfrontiersin.org |

Acylation and PEGylation for Prolonged Plasma Half-Life

To extend the duration of action beyond the native peptide's short half-life, chemical modifications such as acylation and PEGylation are employed.

Acylation: This strategy involves conjugating a fatty acid chain, typically to a lysine (B10760008) residue (most commonly Lys26), via a linker. This modification promotes noncovalent binding to serum albumin, which protects the peptide from DPP-4 degradation and reduces renal clearance, thereby significantly prolonging its plasma half-life acs.orgpnas.orgclinicasande.com.uyfrontiersin.orgnih.govuq.edu.au. Liraglutide (B1674861), for example, features a C16 palmitic acid coupled to Lys26 pnas.org. Semaglutide utilizes a carboxylated fatty acid attached to Lys26 via a miniPEG spacer, enhancing albumin binding and extending half-life clinicasande.com.uyfrontiersin.org. The length and structure of the fatty acid and linker play a crucial role in optimizing albumin affinity and pharmacokinetic properties frontiersin.orgclinicasande.com.uy.

PEGylation: This involves covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide, often via a cysteine residue introduced into the sequence. PEGylation is known to improve pharmacokinetic profiles by reducing clearance rates and increasing mean plasma residence time nih.govacs.orggoogle.comresearchgate.net. PEGylated GLP-1 analogues have demonstrated picomolar functional potency and avid receptor binding, along with sustained in vivo efficacy nih.govacs.org.

Table 2: Strategies for Prolonging GLP-1 Half-Life

| Modification Strategy | Mechanism | Effect on Half-life/PK | Key Residues Involved | Example Analogues | Reference |

| DPP-4 Resistance | Amino acid substitution (e.g., Aib8) | Prevents rapid N-terminal degradation | Ala8 → Aib8 | [Aib8]-GLP-1, Semaglutide | nih.govacs.orgfrontiersin.org |

| Acylation | Fatty acid conjugation to Lys26 via linker | Albumin binding, reduced renal clearance, prolonged half-life | Lys26 | Liraglutide, Semaglutide | acs.orgpnas.orgfrontiersin.org |

| PEGylation | Covalent attachment of PEG to introduced Cys | Reduced clearance, increased residence time | Introduced Cysteine | [Gly8,Aib22]GLP-1-PEG, c[Glu22-Lys26][Gly8]GLP-1-PEG | nih.govacs.org |

| Amino Acid Substitution | Mutation (e.g., Lys34 → Arg) | Prevents secondary modification sites | Lys34 | Semaglutide | pnas.orgclinicasande.com.uy |

Preclinical Research Methodologies and Models

In Vitro Cellular Assays for GLP-1R Agonism

In vitro cellular assays are instrumental in the initial characterization of "GLP-1(7-37) Acetate" as a GLP-1 receptor (GLP-1R) agonist. These assays utilize cultured cells that endogenously or recombinantly express the GLP-1R, providing a controlled environment to study specific molecular events following receptor activation.

A primary signaling pathway activated by GLP-1R agonists involves the stimulation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). wikipedia.orgnih.gov Assays measuring cAMP accumulation are therefore a cornerstone for confirming the agonistic activity of "GLP-1(7-37) Acetate".

These assays are typically performed using cell lines engineered to express the human GLP-1R, such as Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells. indigobiosciences.commedchemexpress.com Upon application of "GLP-1(7-37) Acetate," the activation of the GLP-1R triggers a Gαs-protein-coupled cascade, resulting in the production of cAMP. nih.govindigobiosciences.com The accumulated cAMP is then quantified using various methods, including competitive immunoassays (e.g., ELISA) or reporter gene assays where the expression of a reporter gene is driven by a cAMP-responsive element. indigobiosciences.comoup.com

Research findings consistently demonstrate that "GLP-1(7-37) Acetate" potently stimulates cAMP production in these cell lines in a dose-dependent manner. glucagon.comeurofinsdiscovery.com For instance, studies have reported EC50 values for "GLP-1(7-37)" in the nanomolar range, indicating its high affinity and efficacy at the GLP-1R. eurofinsdiscovery.com

Table 1: cAMP Accumulation in Response to GLP-1(7-37) Acetate

| Cell Line | Assay Method | Agonist | Reported EC50 |

| GLP1R Nomad Cell Line | cAMP Flux (Fluorimetry) | GLP-1 | 4.54 x 10⁻⁹ M innoprot.com |

| Mouse Beta TC6 Cells | HTRF | GLP-1(7-37) | 0.072 nM eurofinsdiscovery.com |

This table is interactive. Click on the headers to sort the data.

A key physiological effect of GLP-1R activation is the potentiation of glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic beta-cells. wikipedia.org In vitro studies using isolated pancreatic islets and insulinoma cell lines (e.g., RIN-m5F, INS-1, HIT-T15, and βTC-1 cells) are crucial for evaluating this insulinotropic activity of "GLP-1(7-37) Acetate". glucagon.comnih.govnih.gov

In these experiments, cells are incubated with varying concentrations of glucose, with and without the addition of "GLP-1(7-37) Acetate". The amount of insulin released into the culture medium is then measured, typically by radioimmunoassay (RIA) or ELISA. These studies consistently show that "GLP-1(7-37) Acetate" significantly enhances insulin secretion in the presence of elevated glucose concentrations. glucagon.comnih.govdaignet.de This glucose-dependency is a critical feature, as it reduces the risk of hypoglycemia. acs.org

For example, research has shown that "GLP-1(7-37)" can render previously glucose-incompetent beta-cells responsive to glucose, highlighting its role in improving beta-cell function. glucagon.com

Beyond its effects on insulin secretion, "GLP-1(7-37) Acetate" is investigated for its potential to promote beta-cell survival and protect against apoptosis (programmed cell death). wikipedia.orgacs.org This is particularly relevant in the context of type 2 diabetes, which is characterized by a progressive loss of beta-cell mass.

Cell viability and apoptosis assays are conducted on beta-cell lines or isolated islets exposed to various stressors, such as high glucose (glucotoxicity), elevated free fatty acids (lipotoxicity), or inflammatory cytokines. nih.govresearchgate.netdiabetesjournals.org The protective effects of "GLP-1(7-37) Acetate" are then assessed.

Commonly used techniques include:

MTT or WST-1 assays: to measure metabolic activity as an indicator of cell viability. mdpi.com

DNA fragmentation assays (e.g., TUNEL staining or ELISA): to detect a hallmark of late-stage apoptosis. researchgate.net

Caspase activity assays: to measure the activation of caspases, key enzymes in the apoptotic cascade. diabetesjournals.org

Annexin V/Propidium Iodide staining: to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.

Studies have demonstrated that GLP-1 receptor agonists can protect beta-cells from cytokine-induced apoptosis and enhance cell viability. nih.govresearchgate.net For instance, one study showed that while Aβ40 and Aβ42 peptides decreased the survival of SH-SY5Y cells, the presence of "GLP-1(7-37)" could modulate this cytotoxic effect. mdpi.com

"GLP-1(7-37) Acetate" also influences the expression of genes crucial for beta-cell function and identity. wikipedia.org Gene expression analysis, typically performed using quantitative real-time polymerase chain reaction (qRT-PCR), is employed to measure changes in the mRNA levels of specific genes in response to treatment with the peptide.

Key genes of interest include:

Insulin (INS): "GLP-1(7-37) Acetate" has been shown to stimulate proinsulin gene expression, ensuring the replenishment of insulin stores. wikipedia.orgoup.comnih.gov

GLP-1 Receptor (GLP1R): Studies investigate how factors like glucose levels might regulate the expression of the receptor itself. glucagon.com

Genes involved in beta-cell proliferation and survival: Such as Bcl-2 and IAP-2. researchgate.net

Research has confirmed that "GLP-1(7-37)" increases insulin mRNA levels, an effect that is thought to be mediated, at least in part, by the cAMP signaling pathway. oup.comglucagon.com

Ex Vivo Perfused Organ Systems

Ex vivo perfused organ systems, particularly the isolated perfused pancreas, bridge the gap between in vitro cell culture and in vivo animal models. This methodology allows for the study of "GLP-1(7-37) Acetate"'s effects on an intact organ in a highly controlled environment.

In this model, the pancreas is surgically removed from an animal (commonly a rat) and maintained in a viable state by perfusing it with an oxygenated, nutrient-rich solution through its arterial supply. The venous effluent is collected to measure the secretion of hormones like insulin and glucagon (B607659).

This system allows researchers to precisely control the concentration of glucose and "GLP-1(7-37) Acetate" delivered to the pancreas and to observe the dynamic hormonal response over time. Seminal studies using the isolated perfused rat pancreas were among the first to demonstrate the potent insulinotropic activity of "GLP-1(7-37)". glucagon.comnih.gov These experiments showed that "GLP-1(7-37)" stimulates insulin release in a glucose-dependent manner at concentrations as low as 5 x 10⁻¹¹ M. nih.gov

Table 2: Key Findings from Isolated Perfused Pancreas Studies

| Parameter | Observation | Reference |

| Potency | Stimulates insulin secretion at concentrations as low as 5 x 10⁻¹¹ M. | nih.gov |

| Glucose-Dependency | Insulinotropic effect is dependent on the presence of glucose. | glucagon.comnih.gov |

| Specificity | GLP-1(1-37) shows no effect, highlighting the importance of the N-terminal truncation for activity. | nih.gov |

This table is interactive. Click on the headers to sort the data.

In Vivo Animal Models for Investigating GLP-1(7-37) Actions

The in vivo actions of Glucagon-Like Peptide-1 (7-37) [GLP-1(7-37)] are extensively studied using various animal models to elucidate its physiological roles and therapeutic potential. These models are crucial for understanding its effects on glucose metabolism, appetite, pancreatic islet health, neuroendocrine function, and lipid metabolism.

Rodent Models of Glucose Homeostasis

Rodent models are fundamental in demonstrating the glucose-dependent insulinotropic effects of GLP-1(7-37). In Sprague-Dawley rats, intravenous infusion of GLP-1(7-37) during a hyperglycemic clamp—a technique to maintain a constant high blood glucose level—results in a dose-related increase in plasma insulin concentration. medchemexpress.commedchemexpress.comnih.gov This highlights the peptide's ability to enhance glucose-stimulated insulin secretion.

Studies in both normal and diabetic rat models have confirmed the glucose-dependent nature of GLP-1(7-37)'s action. nih.gov For instance, in fasted and fed Sprague-Dawley rats, a submaximal dose of GLP-1(7-37) led to only small, transient increases in plasma insulin and modest decreases in plasma glucose. nih.gov However, during a hyperglycemic clamp with sequentially increasing glucose concentrations, the same dose of GLP-1(7-37) produced significant, incremental increases in insulin levels. nih.gov This demonstrates that the insulinotropic effect of GLP-1(7-37) is amplified in the presence of elevated glucose.

Furthermore, in the Zucker diabetic fatty (ZDF) rat, a model for type 2 diabetes, GLP-1(7-37) infusion has been shown to cause a temporary rise in plasma insulin and to normalize plasma glucose levels. nih.gov This suggests its potential to improve glycemic control in diabetic states. Mice with a global deficiency of the GLP-1 receptor exhibit impaired glucose clearance and reduced glucose-stimulated insulin secretion, further emphasizing the critical role of GLP-1 signaling in maintaining glucose homeostasis. nih.gov

Table 1: Effects of GLP-1(7-37) on Glucose Homeostasis in Rodent Models

| Animal Model | Experimental Condition | Key Findings | Reference |

| Sprague-Dawley Rats | Hyperglycemic Clamp (11 mmol/L) | Dose-related enhancement of glucose-stimulated insulin secretion. | medchemexpress.commedchemexpress.comnih.gov |

| Sprague-Dawley Rats | Fasted and Fed States | Small, transient increases in plasma insulin; modest decreases in plasma glucose. | nih.gov |

| Sprague-Dawley Rats | Hyperglycemic Clamp (11 and 17 mmol/L) | Incremental increases in insulin relative to glucose concentration. | nih.gov |

| Zucker Diabetic Fatty (ZDF) Rats | Hyperglycemic, Hyperinsulinemic State | Transitory increase in plasma insulin; normalization of plasma glucose. | nih.gov |

| GLP-1 Receptor Knockout Mice | Oral/Intraperitoneal Glucose Tolerance Tests | Impaired glucose clearance and decreased glucose-stimulated insulin secretion. | nih.gov |

Assessment of GLP-1(7-37) Effects on Pancreatic Islet Architecture

Preclinical studies in animal models have provided significant evidence for the beneficial effects of GLP-1(7-37) on the structure and function of pancreatic islets. GLP-1 receptor agonists have been shown to enhance the differentiation and proliferation of pancreatic beta-cells while reducing apoptosis (programmed cell death). nih.govunimi.it These effects contribute to an increase in beta-cell mass, which is crucial for maintaining long-term glucose control. frontiersin.org

In rodent models, GLP-1 has been observed to render previously glucose-incompetent beta-cells responsive to glucose. glucagon.com This suggests a role in improving the functional capacity of existing beta-cells. Furthermore, studies in diabetic rats have shown that GLP-1(7-36)amide, a closely related form, can confer glucose sensitivity to beta-cells that had lost this function. glucagon.com

The signaling pathways involved in these effects are complex and are thought to involve the activation of protein kinase A (PKA) and the phosphatidylinositol 3-kinase (PI3K) pathway. glucagon.com While direct, long-term studies specifically on GLP-1(7-37) and its impact on islet architecture in vivo are part of a broader research area on GLP-1 receptor agonists, the collective evidence from various GLP-1 forms points towards a significant role in preserving and enhancing the pancreatic islet structure. nih.govunimi.it The use of advanced imaging techniques, such as positron emission tomography (PET) with labeled GLP-1 analogues, allows for the in vivo visualization and quantification of GLP-1 receptors in the pancreas of animal models like mice and pigs, further aiding in these investigations. researchgate.netdiva-portal.org

Investigation of Neuroendocrine Effects

GLP-1(7-37) and its receptors are present in the central nervous system, suggesting a role in neuroendocrine regulation. oup.com Research in animal models has begun to uncover these complex interactions. Studies in rats have shown that intracerebroventricular (icv) injection of GLP-1 can increase plasma levels of luteinizing hormone (LH) and corticosterone (B1669441). oup.comglucagon.com This suggests that central GLP-1 signaling can modulate the hypothalamic-pituitary-gonadal (HPG) and hypothalamic-pituitary-adrenal (HPA) axes.

In mice with a complete disruption of the GLP-1 receptor (GLP-1R-/- mice), several neuroendocrine alterations have been observed. These mice show reduced adrenal weights, and females exhibit a slight delay in the onset of puberty. oup.com Interestingly, despite the reduced adrenal weight, these knockout mice display a paradoxically increased corticosterone response to stress. oup.com This finding suggests that while GLP-1 signaling is not essential for the basic function of the HPA axis, its absence leads to an impaired stress response. oup.com

Furthermore, GLP-1 has been implicated in the regulation of other pituitary hormones. For example, it has been shown to influence the release of thyroid-stimulating hormone (TSH) in rats. oup.com These findings collectively indicate that GLP-1(7-37) acts as a neuroendocrine modulator, influencing various hormonal axes, although its precise physiological roles in these contexts are still under active investigation.

Studies on Lipid Metabolism Modulation

Emerging evidence from animal studies indicates that GLP-1(7-37) and other GLP-1 receptor agonists play a role in modulating lipid metabolism. e-dmj.org These effects are observed in various tissues, including the liver, adipose tissue, and the intestine.

In rodent models, GLP-1 has been shown to influence fat synthesis and differentiation. e-dmj.org It can regulate adipocyte development and apoptosis through various signaling pathways. e-dmj.org Animal studies have demonstrated that GLP-1 can weaken intestinal fat absorption and the production of chylomicrons, which are particles that transport dietary lipids from the intestines to other locations in the body. e-dmj.org This leads to a reduction in both post-meal and fasting blood lipid levels. e-dmj.org

Furthermore, GLP-1 appears to impact cholesterol metabolism. It can promote the outflow of cholesterol from cells and reduce the accumulation of cholesterol in the liver by inhibiting key regulatory proteins like SREBP2 and PCSK9. e-dmj.org In db/db mice, a model of type 2 diabetes and obesity, a GLP-1 analogue was found to reduce liver cholesterol accumulation. e-dmj.org Studies with dual GLP-1/GIP agonists in rodent models have shown reduced fat mass and circulating cholesterol levels, contributing to weight loss. e-dmj.org This weight loss is achieved through a combination of increased energy expenditure and decreased food intake. e-dmj.org

Advanced Research Topics and Future Directions for Glp 1 7 37 Investigation

Autocrine and Paracrine Signaling Within Pancreatic Islets

While traditionally viewed as an incretin (B1656795) hormone secreted from intestinal L-cells, there is growing evidence for the local production of GLP-1 within pancreatic islets. tandfonline.comnih.govresearchgate.net This intra-islet GLP-1 may exert its effects through autocrine (acting on the same cell that produced it) and paracrine (acting on nearby cells) signaling, fine-tuning islet function. nih.govresearchgate.net

Studies have shown that pancreatic alpha-cells can produce and secrete bioactive GLP-1. tandfonline.comnih.govnih.gov This locally produced GLP-1 can then act on GLP-1 receptors (GLP-1R) present on neighboring beta-cells to potentiate glucose-stimulated insulin (B600854) secretion and on alpha-cells themselves to inhibit glucagon (B607659) release. nih.govnih.gov This intricate intra-islet communication system appears to be particularly important under conditions of beta-cell stress. researchgate.net The expression of GLP-1 in pancreatic α-cells, typically low under normal physiological conditions, may increase when β-cells are depleted. researchgate.net

Some research suggests that GLP-1 may be a crucial factor in the embryonic development of the pancreas and the creation of new β-cells in adult pancreatic islets. oup.com These findings point to a model where pancreatic progenitor cells produce both GLP-1 and its receptors, leading to self-stimulation that drives their development into insulin-producing β-cells. oup.com

Mechanisms of Interaction with Other Enteroendocrine Hormones (e.g., GIP, Glucagon)

The interplay between GLP-1 and other enteroendocrine hormones, particularly glucose-dependent insulinotropic polypeptide (GIP) and glucagon, is a complex area of research with significant therapeutic implications.

GLP-1 and GIP: Both GLP-1 and GIP are incretin hormones that stimulate insulin secretion in a glucose-dependent manner. nih.govfrontiersin.orgnih.gov They both bind to their respective G protein-coupled receptors on pancreatic beta-cells, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.gov However, their effects on glucagon secretion differ; GLP-1 suppresses glucagon release during high blood sugar, while GIP can increase it during low blood sugar. frontiersin.orgnih.gov

Interestingly, co-expression of the GLP-1 receptor with the GIP receptor can lead to a decrease in GLP-1R internalization and subsequent signaling, suggesting a regulatory interaction between these two systems. nih.gov While some studies in rodents suggested that GIP could enhance GLP-1 release, this has not been confirmed in humans. frontiersin.org

GLP-1 and Glucagon: Glucagon, also produced by pancreatic alpha-cells, can paradoxically stimulate insulin secretion, an effect that is dependent on both glucagon and GLP-1 receptors on the beta-cell. nih.gov This suggests a close functional relationship and potential for glucagon to act through the GLP-1 receptor to influence beta-cell function. nih.gov In hyperglycemic conditions, GLP-1 receptor activation leads to an inhibition of glucagon secretion. tandfonline.com

Novel GLP-1R Agonist Development: Beyond Single Receptor Activation

The success of GLP-1R agonists has fueled the development of novel therapeutic agents with enhanced properties and broader mechanisms of action. A key area of innovation is the development of dual and multi-receptor agonists.

Dual GLP-1R/GIPR Agonists: These molecules, such as tirzepatide, activate both the GLP-1 and GIP receptors. pnas.orgmdpi.com This dual agonism has been shown to be more effective than GLP-1R agonism alone in improving glycemic control and reducing body weight. mdpi.com The proposed mechanism involves leveraging the complementary actions of both incretins on insulin secretion, appetite regulation, and adipose tissue function. jci.org Tirzepatide, for instance, appears to have a greater affinity for the GIP receptor than the GLP-1 receptor and exhibits biased agonism at the GLP-1R, favoring cAMP generation over β-arrestin recruitment. jci.orgnih.gov

Dual GLP-1R/Glucagon Receptor Agonists: Combining GLP-1R and glucagon receptor agonism is another promising strategy. pnas.org

Triple Agonists: Unimolecular triple co-agonists with activity at the receptors for GIP, glucagon, and GLP-1 are also in development. pnas.org

Furthermore, research is focused on developing orally available small-molecule GLP-1RAs to improve patient adherence and enable combination therapies. scholasticahq.com

Exploration of GLP-1(7-37) in Non-Metabolic Contexts (e.g., Neurobiology, Inflammation)

The influence of GLP-1 extends beyond its metabolic functions, with growing evidence for its roles in neurobiology and inflammation.

Neurobiology: GLP-1 receptors are expressed in various regions of the brain, including the brainstem, hypothalamus, and hippocampus. wikipedia.orgfrontiersin.orgnih.gov GLP-1 can cross the blood-brain barrier and act as a neuropeptide, influencing a range of functions such as:

Neuroprotection: GLP-1R agonists have shown neuroprotective effects in animal models of Parkinson's disease, Alzheimer's disease, stroke, and traumatic brain injury by reducing apoptosis, oxidative stress, and inflammation. wikipedia.orgfrontiersin.orgpsychiatryonline.org

Cognitive Function: GLP-1 has been implicated in learning, memory, and synaptic plasticity. frontiersin.orgnih.gov

Appetite and Satiety: GLP-1 plays a crucial role in regulating food and water intake by promoting satiety. wikipedia.orgnih.gov

Stress Response: GLP-1R stimulation in the brain has been linked to the mediation of multiple stress responses. frontiersin.org

Inflammation: GLP-1 and its analogues have demonstrated anti-inflammatory properties. mdpi.comnih.gov These effects can be both direct, by acting on GLP-1 receptors on immune cells, and indirect, through improved glycemic control and weight loss. nih.gov Studies have shown that GLP-1 can:

Reduce the expression of pro-inflammatory cytokines such as TNF-α and interleukin-1β. mdpi.com

Alleviate inflammation in the gut in animal models of colitis. mdpi.com

Potentially play a protective role in systemic inflammation by reducing circulating levels of C-reactive protein and TNF-α. mdpi.com

Inhibit the formation and progression of non-alcoholic fatty liver disease (NAFLD) by reducing liver fat content and inflammatory responses. e-dmj.org

Reduce plaque inflammation in a mouse model of atherosclerosis. iscabiochemicals.com

Elucidating GLP-1R Desensitization and Internalization Dynamics

Upon agonist binding, the GLP-1 receptor undergoes desensitization and internalization, processes that regulate its signaling activity. Understanding these dynamics is crucial for optimizing the therapeutic efficacy of GLP-1R agonists.

Stimulation of the GLP-1R with GLP-1 leads to a rapid, time-dependent loss of response, a process known as homologous desensitization. mdpi.comdoaj.org This is accompanied by a rapid internalization of the receptor from the cell surface. mdpi.comdoaj.org Studies have shown that the rate of "net" desensitization is very similar to the rate of internalization, suggesting that the internalized receptor may continue to signal. mdpi.comdoaj.org

The mechanisms governing GLP-1R internalization are complex and appear to be dependent on caveolin-1 (B1176169) and dynamin, and largely independent of β-arrestin. nih.govmdpi.com This is in contrast to other G protein-coupled receptors where β-arrestin plays a more central role in internalization. mdpi.com Different GLP-1R agonists can induce varied rates of receptor internalization. For example, tirzepatide has been shown to cause significantly less GLP-1R internalization compared to native GLP-1. nih.gov The trafficking pattern of the GLP-1R, characterized by faster internalization and slower recycling compared to the GIPR, may contribute to its distinct signaling properties. oup.com

Technological Advancements in GLP-1 Peptide Synthesis and Modification

The growing demand for GLP-1-based therapies has driven significant advancements in peptide synthesis and modification technologies, aimed at improving production efficiency, stability, and therapeutic profiles.

Peptide Synthesis:

Solid-Phase Peptide Synthesis (SPPS): This is a common method for producing GLP-1 analogues, allowing for the precise assembly of amino acid chains and the incorporation of non-natural amino acids to enhance peptide properties. researchgate.netnews-medical.net However, SPPS utilizes organic solvents that can be toxic. news-medical.net

Recombinant DNA Technology: This technology enables the large-scale production of GLP-1 by inserting the gene encoding the peptide into host cells like bacteria or yeast. researchgate.netdrugdeliveryleader.com

Aqueous-Based Peptide Synthesis: An emerging alternative to SPPS, this method uses water and enzymes to build peptides, eliminating the need for hazardous solvents. crbgroup.com

Peptide Modification:

Protein Engineering: Modifications to the amino acid sequence of GLP-1 have led to the development of analogues with increased stability, longer half-lives, and improved receptor affinity. researchgate.net

Acylation: The attachment of fatty acid chains, as seen in liraglutide (B1674861) and semaglutide (B3030467), extends the half-life of the peptide. pnas.org

Novel Formulations: Innovations in drug delivery include the development of oral formulations using permeation enhancers and injectable hydrogel depot systems for less frequent administration. drugdeliveryleader.comtheanalyticalscientist.com

Artificial Intelligence (AI) and Machine Learning (ML): These technologies are being used to accelerate drug development and protein engineering by predicting molecular functions and optimizing drug properties. news-medical.net

Application of GLP-1(7-37) Analogues in Molecular Imaging of Pancreatic Beta-Cells

Given that GLP-1 receptors are highly localized in pancreatic beta-cells, GLP-1 analogues are being explored as valuable tools for the non-invasive molecular imaging of beta-cell mass. nih.gov This could be instrumental in the early detection of diabetes and in monitoring the effectiveness of therapeutic interventions like islet transplantation. nih.govacs.org

Radiolabeled GLP-1 analogues can be used with imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT). thno.org For example, a fluorescein-GLP-1(7-37) analogue has been used to visualize GLP-1R distribution in pancreatic cells. researchgate.net Researchers have also developed 68Ga-labeled GLP-1(7-37) peptides for in vivo PET imaging of insulinomas, which are tumors that express high levels of GLP-1R. researchgate.net Efforts are ongoing to develop analogues with improved properties for imaging, such as increased stability and reduced kidney retention. acs.orgresearchgate.net

Q & A

Q. What is the primary mechanism by which GLP-1(7-37) acetate enhances glucose-dependent insulin secretion?

GLP-1(7-37) acetate binds to the glucagon-like peptide-1 receptor (GLP-1R), activating adenylate cyclase to increase intracellular cAMP levels. This triggers downstream pathways, such as protein kinase A (PKA) and Epac2 activation, which potentiate insulin exocytosis in pancreatic β-cells under elevated glucose conditions . To study this, researchers can use glucose-stimulated insulin secretion (GSIS) assays with isolated islets or β-cell lines, ensuring glucose concentrations are clamped at physiologically relevant levels (e.g., 11 mM) .

Q. How should GLP-1(7-37) acetate be stored to maintain stability in experimental settings?

The peptide should be stored lyophilized at -20°C in light-protected, airtight containers. For reconstitution, use acidic solutions (e.g., pH 1–3 with HCl) to prevent aggregation. Working solutions in neutral buffers (e.g., PBS) should be prepared fresh and used immediately to avoid degradation .

Q. What are the key controls required when testing GLP-1(7-37) acetate in cell-based assays?

Include:

- Negative controls : Cells treated with vehicle (e.g., acetate-free buffer) or GLP-1R antagonists (e.g., exendin(9-39) amide).

- Positive controls : Known GLP-1R agonists like exendin-4 acetate.

- Glucose dependency : Test peptide activity at low (2.5 mM) vs. high (11 mM) glucose to confirm glucose-dependent effects .

Advanced Research Questions

Q. How do sodium and calcium ions modulate the cAMP response to GLP-1(7-37) acetate in β-cells?

Sodium ions enhance GLP-1(7-37)-induced cAMP production, likely via sodium-dependent transporters that optimize receptor coupling to adenylate cyclase. Calcium influx, however, may dampen cAMP accumulation through feedback mechanisms. Experimental design should include ion-free buffers (e.g., Na⁺-free or Ca²⁺-free media) to isolate ionic contributions. For example, in Na⁺-depleted conditions, cAMP levels drop by ~50% at 10 nM GLP-1(7-37) .

Q. What methodological considerations are critical when reconciling conflicting data on GLP-1(7-37) vs. GLP-1(7-36) amide bioactivity?

Discrepancies arise from:

- Peptide stability : GLP-1(7-36) amide resists dipeptidyl peptidase-4 (DPP-4) cleavage better than GLP-1(7-37), leading to prolonged activity in vivo. Use protease inhibitors or DPP-4-deficient models to compare intrinsic efficacy .

- Receptor binding assays : Use radiolabeled peptides (e.g., ¹²⁵I-GLP-1) to quantify binding affinity (Kd) in membrane preparations. Early studies reported EC₅₀ differences (e.g., 10⁻¹⁰ M for GLP-1(7-36) vs. 5×10⁻⁷ M for GLP-1(7-37)) due to assay sensitivity variations .

Q. How can structural modifications to the N-terminal region of GLP-1(7-37) improve receptor interaction?

Truncation or substitution of residues 7–9 (e.g., His⁷-Ala⁸) reduces receptor activation. Advanced approaches include:

Q. What strategies optimize in vivo dosing regimens for GLP-1(7-37) acetate in metabolic studies?

Use hyperglycemic clamp techniques to maintain stable glucose levels (e.g., 11 mM) during peptide infusion. Dose-response studies in rodents suggest:

Q. How do researchers address batch-to-batch variability in synthetic GLP-1(7-37) acetate?

Rigorous quality control is essential:

- HPLC/MS analysis : Confirm purity (>98%) and correct molecular weight (3355.67 Da).

- Circular dichroism (CD) : Verify α-helical content in the C-terminal region (residues 13–37), critical for receptor activation.